molecular formula C8H7BrO2 B144017 3-Bromo-2-methylbenzoic acid CAS No. 76006-33-2

3-Bromo-2-methylbenzoic acid

Cat. No.: B144017
CAS No.: 76006-33-2
M. Wt: 215.04 g/mol
InChI Key: BJGKVCKGUBYULR-UHFFFAOYSA-N
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Description

3-Bromo-2-methylbenzoic acid (CAS: 76006-33-2) is a disubstituted benzoic acid derivative with the molecular formula C₈H₇BrO₂ and a molecular weight of 215.04 g/mol. It features a bromine atom at the 3-position and a methyl group at the 2-position relative to the carboxylic acid moiety. This compound is a white to off-white crystalline solid with a melting point range of 152–156°C and is soluble in polar solvents such as methanol, chloroform, and dimethylformamide (DMF) .

It serves as a versatile intermediate in organic synthesis, particularly in the preparation of bioactive compounds, including:

  • α-2 adrenoceptor agonists (e.g., dexmedetomidine analogs) .
  • Smoothened (SMO) receptor antagonists (e.g., sonidegib precursors) .
  • PD-1/PD-L1 inhibitors (e.g., BMS-1001) for cancer immunotherapy .
  • HIV-1 entry inhibitors and IDO1 (indoleamine 2,3-dioxygenase 1) inhibitors .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Bromo-2-methylbenzoic acid can be synthesized from 1-methyl-4-nitrobenzene through a series of reactions. The process involves nitration, reduction, bromination, and finally, oxidation to yield the desired product .

Industrial Production Methods: In an industrial setting, the synthesis of this compound typically involves the bromination of 2-methylbenzoic acid using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 3-Bromo-2-methylbenzoic acid can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

    Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction Reactions: The carboxylic acid group can be reduced to form alcohols or aldehydes.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Major Products:

Scientific Research Applications

Medicinal Chemistry

3-Bromo-2-methylbenzoic acid is primarily utilized in the synthesis of various pharmacologically active compounds, including:

  • α-2 adrenoceptor agonists : These compounds are critical in managing conditions such as hypertension and anxiety disorders.
  • Smoothened receptor antagonists : These are investigated for their roles in cancer therapy, particularly in Hedgehog signaling pathway modulation.
  • HIV-1 entry inhibitors : Research indicates that derivatives of this compound can interfere with HIV entry into host cells, presenting a potential avenue for antiviral drug development .

Organic Synthesis

The compound acts as a versatile building block in organic synthesis, facilitating the preparation of complex molecules through various chemical reactions:

  • Substitution Reactions : The bromine atom can be replaced with other functional groups via nucleophilic substitution.
  • Oxidation and Reduction Reactions : The carboxylic acid group can be reduced to form alcohols, while oxidation can yield corresponding aldehydes or ketones .

Research has demonstrated that this compound exhibits notable biological activities:

  • Antimicrobial Properties : Studies have shown significant antibacterial activity against Gram-positive bacteria, with Minimum Inhibitory Concentration (MIC) values ranging from 32 to 128 µg/mL, indicating its potential as a lead compound for antimicrobial agents .
  • Inflammatory Pathway Modulation : The compound has been found to inhibit cyclooxygenase enzymes (COX), which play a crucial role in the inflammatory response. This inhibition suggests therapeutic applications in treating inflammatory diseases .

Antimicrobial Activity Study

A study evaluated the effectiveness of this compound against various bacterial strains. The findings indicated:

  • Significant antibacterial activity against multiple strains.
  • Potential for development into new antimicrobial agents based on its structure and activity.

Cell Signaling Pathways

Another research effort focused on the compound's interaction with specific signaling pathways involved in inflammation:

  • The compound's ability to modulate these pathways could lead to novel treatments for inflammatory conditions.

Mechanism of Action

The mechanism of action of 3-Bromo-2-methylbenzoic acid depends on its specific application. For instance:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally related bromo-methylbenzoic acid isomers differ in the positions of substituents, leading to distinct physicochemical properties and reactivities. Below is a detailed comparison:

Table 1: Physical and Chemical Properties of Bromo-Methylbenzoic Acid Isomers

Compound Name CAS Number Melting Point (°C) Solubility (Key Solvents) Key Synthetic Applications
3-Bromo-2-methylbenzoic acid 76006-33-2 152–156 Methanol, chloroform PD-1/PD-L1 inhibitors , SMO antagonists , HIV-1 inhibitors
4-Bromo-2-methylbenzoic acid 68837-59-2 181 Not reported Limited evidence; used in niche syntheses
2-Bromo-5-methylbenzoic acid 6967-82-4 Not reported Not reported Intermediate for natural product derivatives
4-Bromo-3-methylbenzoic acid 7697-28-1 Not reported Not reported Potential use in Suzuki couplings

Biological Activity

3-Bromo-2-methylbenzoic acid (CAS No. 76006-33-2) is a disubstituted benzoic acid that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is primarily recognized for its role as a precursor in the synthesis of various biologically active compounds, including α-2 adrenoceptor agonists, Smoothened receptor antagonists, and HIV-1 entry inhibitors. This article explores the biological activity of this compound, focusing on its applications, mechanisms of action, and relevant research findings.

PropertyValue
Molecular FormulaC8H7BrO2
Molecular Weight215.05 g/mol
Melting Point152°C to 156°C
SolubilitySoluble in chloroform, methanol
Log P (octanol/water)2.33

Applications in Medicinal Chemistry

This compound serves as a versatile intermediate in the synthesis of various pharmacologically relevant compounds:

  • α-2 Adrenoceptor Agonists : These compounds are crucial in treating conditions such as hypertension and anxiety disorders by modulating neurotransmitter release.
  • Smoothened Receptor Antagonists : Targeting the Hedgehog signaling pathway, these antagonists are investigated for their potential in cancer therapies, particularly in basal cell carcinoma.
  • HIV-1 Entry Inhibitors : The compound's derivatives have shown promise in preventing HIV from entering host cells, representing a potential therapeutic avenue for HIV treatment.

The biological activity of this compound is largely attributed to its structural characteristics that allow it to interact with specific biological targets:

  • Receptor Binding : The bromine atom and the methyl group enhance the lipophilicity and steric properties of the molecule, facilitating effective binding to target receptors.
  • Inhibition of Enzymatic Activity : Compounds derived from this compound may inhibit enzymes critical for viral replication or tumor growth.

Case Studies and Research Findings

Recent studies have highlighted the biological significance of this compound through various experimental approaches:

  • Synthesis of α-2 Agonists : A study demonstrated the synthesis of a series of α-2 adrenoceptor agonists using this compound as a starting material. These compounds exhibited significant binding affinity and selectivity towards α-2 receptors, indicating their potential for therapeutic use .
  • Anti-cancer Activity : Research indicated that derivatives of this compound showed inhibitory effects on Smoothened receptor activity, leading to reduced proliferation of cancer cells in vitro. The mechanism involved modulation of downstream signaling pathways associated with cell growth and survival .
  • Antiviral Properties : Investigations into HIV-1 entry inhibitors derived from this compound revealed that these compounds could effectively block viral entry into host cells by targeting specific viral proteins .

Q & A

Basic Research Questions

Q. What experimental methods are recommended for determining the solubility of 3-bromo-2-methylbenzoic acid in various solvents?

The solubility of this compound can be determined using the gravimetric method under atmospheric pressure. Studies have employed eight pure solvents (e.g., methanol, acetonitrile, ethyl acetate) and three binary solvent mixtures (e.g., water + N,N-dimethylformamide) across temperatures ranging from 278.15–328.15 K. Data is typically fitted using the modified Apelblat model and Buchowski–Ksiazaczak λh model for pure solvents, while binary mixtures are analyzed with the CNIBS/R–K and Jouyban–Acree models to account for solvent interactions .

Example solubility data (pure solvents at 298.15 K):

SolventSolubility (mg/mL)
Methanol12.4
Acetonitrile8.7
Ethyl Acetate5.9

Q. How can traditional synthesis routes for this compound be optimized for yield and safety?

Traditional routes often start from isobenzofuran-1(3H)-ones, which are limited by solvent toxicity (e.g., CCl₄) and precursor availability. Flow chemistry offers an advanced alternative, enabling precise control of reaction parameters (residence time, temperature) to improve yield and reduce hazardous solvent use. For instance, substituting dichloroethane with greener solvents in flow reactors minimizes environmental risks while maintaining efficiency .

Q. What purification techniques are effective for isolating high-purity this compound?

Recrystallization in methanol or ethanol is widely used, leveraging the compound’s moderate solubility in these solvents. Purity (>98%) is confirmed via neutralization titration and GC analysis , with melting point consistency (152–156°C) serving as a secondary validation .

Q. What safety protocols are critical when handling this compound?

The compound causes skin irritation (H315) and severe eye irritation (H319) . Use PPE (gloves, goggles), work in a fume hood, and store in airtight containers. Post-experiment waste must be segregated and disposed via certified hazardous waste management .

Advanced Research Questions

Q. How can SHELX software enhance crystallographic analysis of this compound derivatives?

SHELXL is ideal for refining small-molecule crystal structures, even with high-resolution or twinned data. For derivatives like methyl esters (e.g., this compound methyl ester), SHELX workflows improve accuracy in hydrogen bonding and torsion angle analysis, critical for understanding packing interactions .

Q. Why do catalytic cross-coupling reactions involving this compound exhibit variable reactivity?

Discrepancies arise from competing side reactions (e.g., protodeboronation) and catalyst selection. For example, Pd(PPh₃)₄ may underperform compared to Buchwald-Hartwig conditions due to steric hindrance from the methyl group. Kinetic studies using in situ NMR or HPLC-MS can identify intermediates and optimize ligand systems .

Q. How does polymorphism affect the bioactivity of this compound derivatives?

Polymorphic forms (e.g., differing crystal packing in salts or co-crystals) alter solubility and dissolution rates, impacting bioavailability. DSC and PXRD are essential for characterizing polymorphs, while in vitro assays (e.g., enzyme inhibition) link structural variations to activity changes .

Q. How can researchers resolve contradictions between reported purity and reactivity in synthetic applications?

Discrepancies often stem from trace solvent residues (e.g., DMF) or isomeric impurities . Advanced characterization (e.g., HPLC-MS , ¹³C NMR ) identifies contaminants, while controlled recrystallization in acetonitrile/water mixtures improves purity to >99% .

Q. What strategies enable derivatization of this compound into boronic acids for Suzuki-Miyaura coupling?

The bromo group can be converted to a boronic acid via Miyaura borylation using bis(pinacolato)diboron and Pd(dppf)Cl₂. The electron-withdrawing methyl and carboxylic acid groups enhance boronate stability, facilitating coupling with aryl halides .

Q. How do binary solvent systems influence the reaction kinetics of this compound in nucleophilic substitutions?

Solvent polarity and hydrogen-bonding capacity (e.g., DMF/water vs. THF/ethyl acetate) significantly impact activation energy. UV-Vis spectroscopy and Arrhenius plots in mixed solvents reveal optimal conditions for SNAr reactions, where polar aprotic solvents accelerate rate-determining steps .

Properties

IUPAC Name

3-bromo-2-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrO2/c1-5-6(8(10)11)3-2-4-7(5)9/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJGKVCKGUBYULR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40370815
Record name 3-Bromo-2-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40370815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76006-33-2
Record name 3-Bromo-2-methylbenzoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromo-2-methylbenzoic Acid
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Synthesis routes and methods I

Procedure details

3-Amino-2-methylbenzoic acid (6.16 g) was heated at reflux for 30 minutes in concentrated HBr. The mixture was cooled to 0° C. and treated with a solution of NaNO2 at 0° C. (2.8 g in 5.6 mL H2O). The resultant diazonium salt solution was slowly added to a preheated (60-70° C.) solution of CuBr (3.8 g) in 3.2 mL concentrated HBr. After the addition, the mixture was stirred overnight at room temperature and filtered. The recovered filter cake was washed first with water and then with 10% HCl, and dried in air to yield 6.93 g of 3-bromo-2-methylbenzoic acid as a light purple powdery solid. This material was dissolved in ethyl acetate, washed twice with 5% HCl dried over Na2SO4, and recrystallized from 4:1 hexanes:ethyl acetate first at room temperature and then under refrigeration. 1H NMR (DMSO, 200 MHz), δ (ppm): 7.72 (dd, 2H), 7.2 (t, 1H), 2.5 (s, 3H).
Quantity
6.16 g
Type
reactant
Reaction Step One
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0 (± 1) mol
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5.6 mL
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solvent
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[Compound]
Name
diazonium salt
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0 (± 1) mol
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reactant
Reaction Step Three
[Compound]
Name
CuBr
Quantity
3.8 g
Type
reactant
Reaction Step Three
Name
Quantity
3.2 mL
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reactant
Reaction Step Three
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0 (± 1) mol
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reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a solution of 1,3-dibromo-2-methylbenzene (6.57 g) in dry THF (100 mL), t-BuLi solution (1.5 M in pentane, 17 mL) was added dropwise at −80° C. After addition, the reaction mixture was stirred between −76˜−78° C. for 2 h. After the mixture was cooled to below −80° C., dry ice was added, and then warmed to room temperature naturally. Solvent was removed, 5% NaOH solution (40 mL) was added, washed with CH2Cl2 (10 mL×2). Then the aqueous layer was acidified with concentrated HCl to pH=1, extracted with EtOAc (100 mL×2). The combined organic phase was dried over anhydrous Na2SO4. After removing the solvent, the residue was purified by silica column chromatography, (eluted with petrol ether:EtOAc=8:1 to 1:1), to obtain 3.58 g of the product. Yield: 63.4%. 1H NMR (400 MHz, CDCl3): δ 2.73 (s, 3 H), 7.15 (t, J=8.0 Hz, 1 H), 7.77 (dd, J=8.0 Hz, J=1.2 Hz, 1 H), 7.94 (dd, J=8.0 Hz, J=1.2 Hz, 1 H).
Quantity
6.57 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
17 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
63.4%

Retrosynthesis Analysis

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Feasible Synthetic Routes

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3-Bromo-2-methylbenzoic acid
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3-Bromo-2-methylbenzoic acid
3-Bromo-2-methylbenzoic acid

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